molecular formula C12H16N2O3S B2494554 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide CAS No. 1240042-12-9

4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide

Cat. No. B2494554
CAS RN: 1240042-12-9
M. Wt: 268.33
InChI Key: WZRSKHRTTAZWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPBH is a yellow crystalline powder with a molecular formula of C14H13N3O3S and a molecular weight of 311.34 g/mol.

Mechanism of Action

The mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases. 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. In animal studies, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been found to exhibit antitumor activity and reduce the severity of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. However, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has some limitations, including its relatively low yield in the synthesis process and its limited availability in the market. Moreover, the mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide. One direction is to investigate the mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide in more detail, to better understand its potential therapeutic applications. Another direction is to explore the use of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Moreover, the use of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide in agriculture and material science may also be further explored, to develop novel applications in these fields.

Scientific Research Applications

4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been reported to have anti-inflammatory and antioxidant effects. In agriculture, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been studied for its potential use as a plant growth regulator and pesticide. In material science, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been used as a building block for the synthesis of novel organic materials.

properties

IUPAC Name

4-methyl-N-(oxan-4-ylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRSKHRTTAZWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide

Synthesis routes and methods

Procedure details

A solution of 4-methylbenzenesulfonohydrazide (819 mg, 4.4 mmol) and dihydro-2H-pyran-4(3H)-one (487 μl, 5.28 mmol) was stirred in a Dean-Stark apparatus at 120° C. for 24 hours. The reaction mixture was cooled and evaporated at reduced pressure. The residue was purified by chromatography using a gradient of dichloromethane/ethyl acetate=100:0 to 80:20 as the eluent to give the 4-methyl-N′-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide (475 mg, 40% yield) as an off white solid. MS (ISP): m/z=269.3 [M+H]+.
Quantity
819 mg
Type
reactant
Reaction Step One
Quantity
487 μL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.